7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethoxy group, and a dimethylated purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with 2-chlorobenzyl chloride under basic conditions, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Lacks the chloro group.
7-(2-Methyl-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Contains a methyl group instead of a chloro group.
Uniqueness
The presence of the 2-chloro-benzyl group in 7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature may enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C16H17ClN4O3 |
---|---|
Molecular Weight |
348.78 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-ethoxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O3/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-7-5-6-8-11(10)17/h5-8H,4,9H2,1-3H3 |
InChI Key |
KNQAELGPSCSMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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